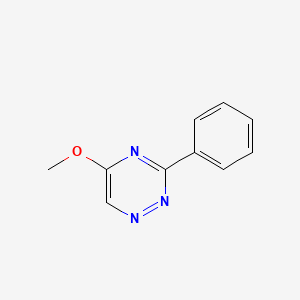
1,2,4-Triazine, 5-methoxy-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 5-methoxy-3-phenyl- is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2,4-triazine, 5-methoxy-3-phenyl- typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to the availability of the starting materials and the efficiency of the reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the Suzuki coupling reaction is commonly employed. This method involves the reaction of methoxyphenylboronic acid with cyanuric chloride in the presence of a palladium catalyst supported on magnetic silicon dioxide . The reaction is carried out in an alkaline medium, and the product is purified through recrystallization and drying.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5-methoxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
1,2,4-Triazine, 5-methoxy-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of herbicides and polymer photostabilizers.
Mechanism of Action
The mechanism of action of 1,2,4-triazine, 5-methoxy-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or antibacterial effects . The compound can also interact with DNA, causing disruptions in cellular processes that lead to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar applications in medicine and agriculture.
1,3,5-Triazine: Known for its use in herbicides and as a precursor for various chemical syntheses.
5-Methoxy-1,2,3-triazine: Shares similar chemical properties and is used in the synthesis of nitrogen-containing heterocycles.
Uniqueness
1,2,4-Triazine, 5-methoxy-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
54637-91-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3O/c1-14-9-7-11-13-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
LUASTEKDLZEWJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


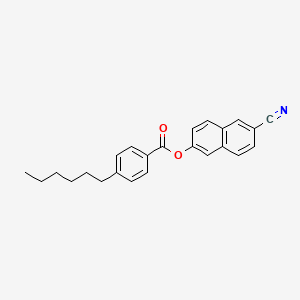


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
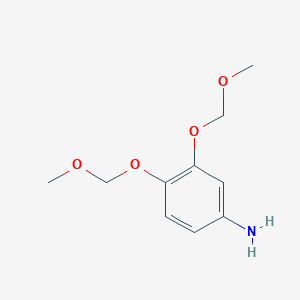
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

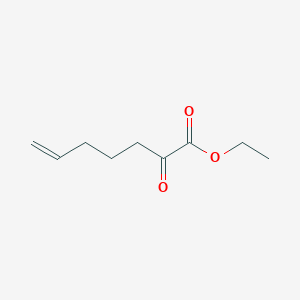

![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
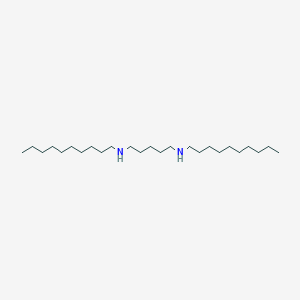
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)
